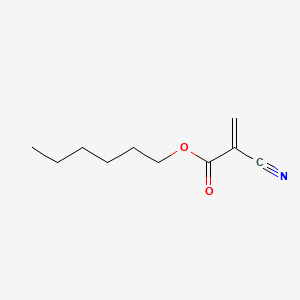

Hexyl 2-cyanoacrylate

Description

Contextualization of Cyanoacrylate Chemistry within Modern Polymer Systems

Alkyl 2-cyanoacrylates are a unique class of vinyl monomers distinguished by the presence of two electron-withdrawing groups: a nitrile (CN) and an ester (COOR) group, attached to the same carbon atom of the carbon-carbon double bond. nih.gov This specific molecular architecture renders the β-carbon of the double bond highly susceptible to nucleophilic attack, leading to exceptionally rapid anionic polymerization. nih.govraajournal.com This reactivity is the cornerstone of their primary application as "instant" adhesives or "superglues". pcbiochemres.comaronalpha.net

The polymerization of cyanoacrylates is typically initiated by weak bases, with ambient moisture on substrate surfaces often being sufficient to catalyze the reaction. aronalpha.netacs.org The process is a form of chain-growth polymerization where a carbanion is formed, which then propagates by attacking subsequent monomer molecules. pcbiochemres.com This polymerization is highly exothermic, a characteristic that contributes to the rapid curing of the adhesive. pcbiochemres.com The resulting polymers are long, strong chains that form a rigid thermoplastic. aronalpha.netpcbiochemres.com

Within the broader landscape of polymer science, cyanoacrylates stand out due to their extremely fast, room-temperature polymerization without the need for external catalysts or energy sources. raajournal.comaronalpha.net While most common polymerization techniques involve radical, cationic, or controlled living polymerizations, the anionic polymerization of cyanoacrylates is so facile that it presents challenges for controlled synthesis and storage. nih.govraajournal.comrsc.org Researchers have explored radical polymerization of cyanoacrylates, but this requires the addition of anionic inhibitors to suppress the dominant anionic pathway. nih.gov

Historical Trajectories and Foundational Discoveries of Alkyl 2-Cyanoacrylates

The discovery of cyanoacrylates was serendipitous. In 1942, during World War II, Dr. Harry Coover Jr. and his team at B.F. Goodrich were searching for optically clear plastics for gun sights. acs.orgwikipedia.org They synthesized cyanoacrylates but found that they polymerized on contact with nearly everything, making them unsuitably sticky for their intended purpose, and the material was set aside. acs.orgbris.ac.uk

The adhesive potential of cyanoacrylates was "rediscovered" in 1951 by Coover and his colleague Fred Joyner, then working at Eastman Kodak. acs.orgwikipedia.org While researching heat-resistant polymers for jet canopies, they once again encountered the frustratingly adhesive nature of these compounds. bris.ac.uk This time, however, they recognized their commercial potential. wikipedia.org The first commercial cyanoacrylate adhesive, "Eastman #910," was launched in 1958. wikipedia.org

The initial patents for cyanoacrylates were filed by B.F. Goodrich in 1947. wikipedia.org Over the following decades, the technology was further developed and commercialized by companies like Eastman Kodak and Loctite. wikipedia.org The early medical use of cyanoacrylates dates back to the Vietnam War, where a cyanoacrylate spray was used to control bleeding in wounded soldiers. wikipedia.orgbris.ac.uk

Distinctive Academic and Research Significance of Hexyl 2-Cyanoacrylate

This compound, with its six-carbon alkyl chain, holds particular interest in research, especially in biomedical applications. The length of the alkyl side chain in poly(alkyl 2-cyanoacrylates) (PACAs) significantly influences the properties of the resulting polymer, such as its degradation rate and biocompatibility. wikipedia.orgscielo.br

Longer-chain cyanoacrylates, like the hexyl and octyl esters, generally exhibit slower degradation and are considered to have better biocompatibility compared to their short-chain counterparts (e.g., methyl and ethyl). scielo.br This is a critical factor in medical applications where the adhesive or nanoparticle carrier needs to persist for a certain duration without causing significant local tissue response. mdpi.comnih.gov

Research into poly(this compound) has explored its use in various forms, including as a tissue adhesive and as a component of nanoparticles for drug delivery systems. oatext.comresearchgate.net For instance, nanoparticles made from poly(alkyl cyanoacrylates) have been investigated as carriers for a wide array of bioactive compounds, including cytostatics and antibiotics. researchgate.netresearchgate.net The properties of this compound, such as its high purity and low polymerization temperature, are advantageous in these contexts. oatext.com Furthermore, studies have investigated the biodistribution of various PACA nanoparticles, highlighting the importance of the alkyl chain length in determining their interaction with biological systems. nih.govmdpi.com

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

| Boiling Point | 268.9 °C at 760 mmHg |

| Flash Point | 121 °C |

| Density | 0.977 g/cm³ |

| CAS Number | 3578-06-1 |

Data sourced from lookchem.comchemsrc.comnih.gov

Structure

3D Structure

Properties

CAS No. |

3578-06-1 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

hexyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C10H15NO2/c1-3-4-5-6-7-13-10(12)9(2)8-11/h2-7H2,1H3 |

InChI Key |

XDZLHTBOHLGGCJ-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)C(=C)C#N |

Canonical SMILES |

CCCCCCOC(=O)C(=C)C#N |

Other CAS No. |

3578-06-1 |

Synonyms |

hexyl cyanoacrylate polymer PHCA poly(hexyl-2-cyanoacrylate) polyhexyl cyanoacrylate |

Origin of Product |

United States |

Synthetic Methodologies and Monomer Purity for Hexyl 2 Cyanoacrylate

Knoevenagel Condensation as a Primary Synthetic Route for 2-Cyanoacrylate Esters

The synthesis of 2-cyanoacrylate esters, including hexyl 2-cyanoacrylate, is predominantly achieved through the Knoevenagel condensation reaction. scielo.org.mxwikipedia.org This reaction involves the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration step. wikipedia.org In the context of this compound synthesis, the reactants are typically hexyl cyanoacetate (B8463686) and formaldehyde (B43269). google.comgoogle.com

The mechanism of the Knoevenagel condensation for this purpose can be outlined as follows:

Enolate Formation: A weak base, often an amine like piperidine, is used as a catalyst. scielo.org.mxgoogle.com It deprotonates the hexyl cyanoacetate at the α-carbon, forming a resonance-stabilized enolate ion. The electron-withdrawing nature of both the cyano (-CN) and ester (-COOR) groups facilitates this deprotonation. wikipedia.orgraajournal.com

Nucleophilic Attack: The generated enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. pcbiochemres.com

Condensation: This is followed by an elimination of a water molecule, yielding the this compound monomer. wikipedia.orgpcbiochemres.com

The reaction is typically carried out in an organic solvent. google.com The choice of solvent and catalyst is crucial for optimizing the reaction yield and minimizing side reactions. raajournal.com

Post-Condensation Processing: Oligomer Depolymerization and Monomer Isolation Techniques

A significant challenge in the synthesis of 2-cyanoacrylate monomers is their high reactivity, which leads to spontaneous polymerization during the condensation process, forming oligomers or low molecular weight polymers. pcbiochemres.com Therefore, a crucial post-condensation step involves the depolymerization of these oligomers to recover the monomer.

Optimization of Depolymerization Conditions for Yield and Purity

The crude product from the Knoevenagel condensation, which is a mixture of monomer and oligomers, is subjected to thermal depolymerization, often referred to as "cracking." pcbiochemres.com This process is conducted under reduced pressure and at elevated temperatures. google.comgoogle.com The optimization of these conditions is critical for maximizing the yield and purity of the this compound monomer.

Key parameters that are controlled during depolymerization include:

Temperature: The temperature must be high enough to induce the "unzipping" of the polymer chains back to the monomer but not so high as to cause thermal degradation of the monomer itself. nih.govsci-hub.se Depolymerization temperatures are typically in the range of 100 to 250°C. google.com

Pressure: The process is carried out under vacuum (typically 10 Pa to 13 kPa) to facilitate the distillation of the volatile monomer as it is formed, shifting the equilibrium towards monomer formation. google.com

Inhibitors: To prevent immediate repolymerization of the newly formed monomer, polymerization inhibitors are often introduced during this stage. google.comderpharmachemica.com

Distillation and Fractional Purification Strategies for this compound

Following depolymerization, the collected distillate, which is a crude form of this compound, requires further purification. google.com Fractional distillation under reduced pressure is a standard method to separate the monomer from impurities. derpharmachemica.com These impurities can include residual solvents, byproducts from the condensation reaction, and decomposition products.

The efficiency of the distillation process is dependent on the design of the distillation column and precise control over the temperature and pressure to achieve a high-purity fraction of this compound. google.com Repeated distillations may be necessary to achieve the desired level of purity. mit.edu

Advanced Purification and Stabilization Protocols for Research-Grade Monomer

For applications requiring exceptionally high purity, such as in medical devices or for research purposes, advanced purification and stabilization protocols are employed.

Role of Polymerization Inhibitors and Scavengers in Monomer Stability

Due to the inherent reactivity of the cyanoacrylate monomer towards anionic and radical polymerization, stabilizers are essential for storage and handling. raajournal.com These stabilizers are typically added after the final purification step. They can be broadly categorized into two types:

Anionic Polymerization Inhibitors: These are acidic compounds that neutralize any basic impurities that could initiate anionic polymerization. Examples include sulfur dioxide, phosphoric acid, and p-toluenesulfonic acid. google.comderpharmachemica.commit.eduosha.gov

Radical Polymerization Inhibitors: These compounds scavenge free radicals that can initiate radical polymerization, which can be triggered by heat or light. Hydroquinone (B1673460) and its derivatives are commonly used for this purpose. google.com

The choice and concentration of these inhibitors are critical to ensure long-term stability without interfering with the intended polymerization during application. google.com

Quantitative Purity Assessment Methodologies

Ensuring the purity of the final this compound monomer is paramount. Several analytical techniques are used for quantitative assessment:

Gas Chromatography (GC): This is a primary method for determining the purity of the monomer and identifying any volatile impurities. A patent describes using GC analysis to confirm purity values between 98.5% and 100%. google.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides both quantitative and qualitative information, allowing for the identification of unknown impurities by their mass spectra. mit.edu

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for less volatile impurities. osha.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the chemical structure of the this compound monomer. mit.edu

The combination of these methods provides a comprehensive evaluation of the monomer's purity, ensuring it meets the stringent requirements for its various applications.

Fundamental Polymerization Mechanisms of Hexyl 2 Cyanoacrylate

Anionic Polymerization Pathways and Kinetic Investigations

The remarkable adhesive properties of hexyl 2-cyanoacrylate stem from its rapid anionic polymerization. pcbiochemres.com This reactivity is attributed to the two strong electron-withdrawing groups, the cyano (CN) and the ester (COOR) groups, attached to the α-carbon of the vinyl monomer. nih.govraajournal.com This electronic structure makes the β-carbon of the double bond highly susceptible to nucleophilic attack, initiating the polymerization cascade. nih.gov

Anionic polymerization of this compound is readily initiated by a wide array of nucleophiles, even very weak ones. raajournal.com In most practical applications, the ubiquitous presence of moisture on substrate surfaces is sufficient to trigger polymerization. pcbiochemres.comgoogle.com Water, acting as a weak nucleophile, attacks the electrophilic β-carbon of the cyanoacrylate monomer, leading to the rupture of the carbon-carbon double bond. pcbiochemres.compcbiochemres.com This process generates a carbanion at the α-carbon. pcbiochemres.compcbiochemres.com

Other nucleophilic species such as amines and hydroxyl ions are also potent initiators. pcbiochemres.comnih.gov Tertiary amines, for instance, can initiate polymerization through a zwitterionic mechanism. nih.gov The initiation process is generally very fast, which is a key factor in the rapid curing of cyanoacrylate-based adhesives. pcbiochemres.com The general scheme for anionic initiation is depicted below:

Scheme 1: Anionic Initiation of this compound

Where R is a hexyl group and Nu- represents a nucleophile like OH-.

The polymerization rate can be influenced by the nature of the initiator. For instance, studies on n-butyl 2-cyanoacrylate have shown that tetrabutylammonium (B224687) hydroxide (B78521) leads to nearly ideal 'living polymerization' kinetics. researchgate.net

Following initiation, the newly formed carbanion acts as a potent nucleophile, attacking the β-carbon of another monomer molecule. pcbiochemres.compcbiochemres.com This propagation step extends the polymer chain, with each addition regenerating the carbanion at the chain end. pcbiochemres.com

A critical feature of this process is the exceptional stability of the propagating carbanion. raajournal.com This stability arises from the resonance delocalization of the negative charge across the adjacent electron-withdrawing cyano and carbonyl groups. nih.govpcbiochemres.com This resonance stabilization is the fundamental reason for the rapid polymerization characteristic of these materials. raajournal.com The negative charge is effectively shared between the α-carbon, the nitrogen atom of the cyano group, and the oxygen atom of the carbonyl group, as illustrated in the following resonance structures:

Scheme 2: Resonance Stabilization of the Propagating Carbanion

This delocalization significantly lowers the energy of the carbanion, making it a stable propagating species. nih.govpcbiochemres.com The polymerization will continue until all the monomer is consumed or a termination/transfer event occurs. nih.gov

In an ideal anionic polymerization, the propagating carbanions remain "living" in the absence of impurities or deliberately added terminating agents. ethernet.edu.et However, in practical systems, chain transfer and termination reactions can occur.

Weak acids can act as chain transfer agents. nih.gov A proton from a weak acid can be transferred to the propagating carbanion, terminating the growth of that specific chain. nih.gov However, the resulting conjugate base of the acid may be nucleophilic enough to initiate a new polymer chain. nih.gov

Strong acids, on the other hand, act as effective terminating agents. nih.gov They protonate the propagating carbanion, and their conjugate bases are typically not nucleophilic enough to initiate new chains, thus effectively "killing" the polymerization. nih.gov This is why acidic stabilizers are added to cyanoacrylate formulations to ensure shelf-life stability. google.com

The interaction with water can also lead to termination. It is speculated that a water molecule can react with a "living" anionic chain, producing an inert polymer chain and a hydroxyl ion, which can then initiate a new chain. mdpi.com

| Process | Reactant | Outcome | Reference |

| Chain Transfer | Weak Acid | Termination of one chain, initiation of another | nih.gov |

| Termination | Strong Acid | Permanent cessation of polymerization | nih.gov |

| Termination | Water | Formation of an inert chain and a new initiator (OH-) | mdpi.com |

Radical Polymerization of 2-Cyanoacrylates under Acidic Conditions

While anionic polymerization is the dominant and more facile mechanism, radical polymerization of 2-cyanoacrylates, including the hexyl ester, is also possible. mdpi.comresearchgate.net This pathway is synthetically useful but requires more controlled conditions, specifically an acidic environment to suppress the highly favorable anionic polymerization. mdpi.comresearchgate.net

To achieve radical polymerization, anionic polymerization must be effectively inhibited. nih.gov This is accomplished by adding acidic compounds, known as anionic inhibitors. nih.gov A variety of acids can be used, with the choice depending on the specific cyanoacrylate ester. google.com For instance, lower alkyl esters often require stronger acids like sulfur dioxide or p-toluenesulfonic acid, while higher esters like butyl and likely hexyl can be stabilized with weaker acids. google.com

Once the anionic pathway is blocked, radical polymerization can be initiated using conventional radical initiators, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) or benzoyl peroxide (BPO). nih.gov The initiation involves the thermal decomposition of the initiator to generate free radicals, which then add to the carbon-carbon double bond of the cyanoacrylate monomer to start the propagating radical chain. nih.gov

Commercial cyanoacrylate monomers often contain radical inhibitors, such as hydroquinone (B1673460) or other phenolic compounds, to prevent premature polymerization triggered by heat or UV light. nih.gov For laboratory studies of radical polymerization, these inhibitors typically need to be removed, for example, by distillation. nih.gov

Studies on the radical polymerization of various alkyl 2-cyanoacrylates have provided insights into their reactivity. Early kinetic studies on methyl 2-cyanoacrylate showed a significantly higher propagation to termination rate constant ratio (kₚ/kₜ⁰.⁵) compared to monomers like methyl methacrylate (B99206) (MMA) and styrene, indicating a high reactivity in radical systems as well. nih.gov

Radical polymerization allows for the creation of copolymers of this compound with other vinyl monomers, which can be used to tailor the properties of the final polymer. mdpi.com For example, copolymerization of ethyl 2-cyanoacrylate with methyl methacrylate (MMA) has been shown to produce random copolymers with a strong alternating tendency. mdpi.com Similar principles would apply to the copolymerization of this compound.

Below is a table summarizing reactivity ratios for ethyl 2-cyanoacrylate with various comonomers, which provides a reference for the potential copolymerization behavior of this compound.

| Comonomer (M2) | r1 (Cyanoacrylate) | r2 (Comonomer) | Reference |

| Methyl Methacrylate (MMA) | 0.15 | 0.02 | mdpi.com |

| Styrene (St) | ~0.3 | ~0.1 | mdpi.com |

| Vinyl Acetate (VAc) | ~4.0 | ~0.05 | mdpi.com |

These values are for ethyl 2-cyanoacrylate and serve as an illustrative example.

Zwitterionic Polymerization and Other Non-Anionic Mechanisms

The polymerization of alkyl 2-cyanoacrylates, including this compound, can theoretically proceed through anionic, zwitterionic, and free-radical mechanisms. researchgate.net While anionic polymerization is the most common pathway initiated by weak bases like water, zwitterionic and other non-anionic routes are also significant under specific conditions. researchgate.netpcbiochemres.com

Zwitterionic Polymerization: This mechanism is triggered by neutral nucleophilic species such as tertiary amines, tertiary phosphines, or alcohols. researchgate.netnih.gov The process begins when the neutral initiator performs a Michael-type addition across the highly electrophilic carbon-carbon double bond of the this compound monomer. researchgate.net This reaction forms a "zwitterion," a molecule containing both a positive and a negative formal charge. nih.govresearchgate.net This macro-zwitterion then propagates by reacting with additional monomer molecules. researchgate.netraajournal.com The nature of the polymerization, whether purely anionic or zwitterionic, often depends on the type of initiating species present on the substrate surface. researchgate.net For instance, tertiary amines are known to rapidly initiate polymerization through a zwitterionic pathway, leading to high molecular weight polymers. researchgate.net In contrast, primary or secondary amines tend to favor intramolecular proton transfer after forming the initial zwitterion, resulting in the formation of low molecular weight oligomers. researchgate.net

Free-Radical Polymerization: While less common due to the monomer's extreme sensitivity to anionic initiation, free-radical polymerization of alkyl 2-cyanoacrylates is possible. nih.gov This pathway requires the stringent exclusion of basic initiators like moisture to prevent the dominant anionic mechanism from occurring. raajournal.com The reaction must be carried out under acidic conditions using anionic inhibitors (e.g., boron trifluoride acetic acid complex) and a standard radical initiator like azobisisobutyronitrile (AIBN). nih.gov The rate of radical polymerization for cyanoacrylates has been found to be significantly greater than that for other monomers like methyl methacrylate under similar conditions. nih.gov

Influence of Environmental Parameters on Polymerization Kinetics

The polymerization kinetics of this compound are highly sensitive to a range of environmental factors. pcbiochemres.comindexcopernicus.com The speed and quality of the cure are not intrinsic to the monomer alone but are significantly modulated by the conditions of the bonding environment. pcbiochemres.com Key parameters influencing the reaction include the presence of moisture, the ambient temperature, and the chemical and physical nature of the substrate surface. pcbiochemres.comindexcopernicus.com Understanding and controlling these variables is crucial for achieving consistent and optimal bond performance. pcbiochemres.com

Effects of Humidity and Moisture Content

Moisture is a primary catalyst for the polymerization of cyanoacrylates. pcbiochemres.comgluegun.com The curing process is typically initiated by the hydroxide ions present in the thin film of moisture found on most surfaces and in the atmosphere. gluegun.comacs.org

Low Humidity: In environments with low relative humidity (e.g., less than 30%), the concentration of surface moisture is reduced, which slows down the initiation of the polymerization process. krylex.com This results in a longer curing time. pcbiochemres.comkrylex.com

Optimal Humidity: The ideal relative humidity for consistent and effective bonding with cyanoacrylate adhesives is generally considered to be between 40% and 70%. krylex.com

High Humidity: Conversely, very high relative humidity (e.g., greater than 80%) can lead to an extremely rapid, uncontrolled polymerization, sometimes referred to as shock polymerization. krylex.com This can result in a weaker adhesive layer due to shrinkage and may compromise the final bond strength. pcbiochemres.comkrylex.com

Proper management of moisture is therefore essential for reliable and consistent curing outcomes. pcbiochemres.com

Temperature Dependence of Curing Rates

Temperature has a significant impact on the rate of chemical reactions, and cyanoacrylate polymerization is no exception. pcbiochemres.com The curing rate generally increases with higher temperatures. pcbiochemres.com

Arrhenius Relationship: The relationship between temperature and reaction rate often follows the Arrhenius equation. For cyanoacrylate adhesives, this means that for every 10°C increase in temperature, the polymerization time can be halved. krylex.com

Optimal Curing Temperature: The optimal temperature for curing is typically at room temperature, often cited as being between 20°C and 24°C (68°F and 75°F). krylex.commasterbond.com

High Temperatures and Degradation: While elevated temperatures speed up curing, they can also be detrimental. Poly(alkyl 2-cyanoacrylates) generally exhibit poor thermal stability and can begin to degrade or depolymerize at temperatures above 80°C. researchgate.netmdpi.com For example, poly(ethyl 2-cyanoacrylate) starts to degrade around its glass transition temperature of approximately 150°C. mdpi.com

Low Temperatures: Lower temperatures will slow the curing process. pcbiochemres.com However, some studies on vapor phase polymerization have shown that decreasing the temperature can sometimes lead to the formation of more polymer, suggesting a complex relationship between temperature and the polymerization mechanism in certain applications. researchgate.net

| Temperature Condition | Effect on Polymerization Kinetics | Impact on Bond |

|---|---|---|

| Low (e.g., < 20°C) | Slower curing rate. pcbiochemres.com | Increased time to achieve handling strength. |

| Optimal (20°C - 24°C) | Controlled and efficient polymerization. krylex.com | Strong, reliable bond formation. |

| High (e.g., > 80°C) | Faster curing rate. pcbiochemres.comkrylex.com | Potential for uncontrolled polymerization and thermal degradation of the polymer, leading to reduced bond strength. krylex.comresearchgate.net |

Substrate Composition and Surface Chemistry Effects on Polymerization

The chemical composition and physical properties of the substrate play a critical role in the polymerization of this compound. pcbiochemres.com The reaction is initiated at the interface between the adhesive and the surface, making surface chemistry paramount. acs.org

Surface Energy and Acidity: Cyanoacrylates bond effectively to a wide range of materials, including plastics, metals, and rubbers. krylex.com However, the nature of the surface can either accelerate or inhibit polymerization. Basic (alkaline) surfaces readily initiate the anionic polymerization, leading to fast cure times. In contrast, acidic surfaces (such as those of wood or dichromated metals) can neutralize the necessary basic initiators, which slows down or even prevents curing. krylex.com To address this, "surface-insensitive" cyanoacrylate formulations have been developed that offer faster fixture times on acidic surfaces. krylex.com

Porosity and Roughness: The physical texture of the substrate also influences bonding. pcbiochemres.com Smooth, non-porous surfaces generally provide better and more uniform contact for the adhesive, leading to stronger bonds. pcbiochemres.com On porous surfaces, the liquid monomer can be absorbed into the pores, which can affect both the cure time and the final bond strength. pcbiochemres.com For such applications, high-viscosity or gel formulations are often used to prevent excessive absorption and fill gaps more effectively. gluegun.com

Substrate Material: While cyanoacrylates are versatile, bonding to certain low-energy surfaces like polyethylene (B3416737) and polypropylene (B1209903) can be challenging. pcbiochemres.com These surfaces may require special primers or surface treatments to achieve adequate adhesion. pcbiochemres.com Conversely, some metals like copper can act as inhibitors and hinder the curing process. pcbiochemres.com

| Substrate Type | Surface Chemistry | Effect on Polymerization | Example Materials |

|---|---|---|---|

| Active / Basic | Provides ample weak bases (e.g., hydroxide ions) to initiate polymerization. | Fast cure speed. | Most metals, glass, ceramics. krylex.com |

| Inactive / Acidic | Neutralizes the basic initiators, slowing the reaction. | Slow cure speed or inhibition of cure. krylex.com | Wood, dichromated metals. krylex.com |

| Porous | Absorbs liquid monomer, potentially starving the bond line. | Can affect cure time and final bond strength; may require gel formulations. pcbiochemres.comgluegun.com | Wood, paper, fabric. |

| Low-Energy Plastics | Difficult to wet, poor surface for adhesion. | Challenging to bond; often requires primers or specialized adhesives. pcbiochemres.com | Polyethylene, Polypropylene. pcbiochemres.com |

Polymer Microstructure and Morphological Investigations of Poly Hexyl 2 Cyanoacrylate

Analysis of Chain Growth Characteristics and Molecular Weight Distribution

The polymerization of hexyl 2-cyanoacrylate, like other alkyl 2-cyanoacrylates, predominantly proceeds via a rapid anionic polymerization mechanism. ontosight.aipcbiochemres.com This reactivity is attributed to the strong electron-withdrawing nature of the cyano and ester groups attached to the α-carbon, which activates the monomer towards nucleophilic attack by even weak bases like water. acs.orgraajournal.com The process involves initiation, propagation, and termination steps, which collectively dictate the molecular weight and its distribution.

Chain Growth: The chain-growth polymerization of this compound is characterized by the rapid addition of monomer units to a growing polymer chain. pcbiochemres.com The propagating species is a carbanion, which is resonance-stabilized by the adjacent cyano and ester functionalities. nih.gov This stabilization contributes to the high propagation rate constants observed in cyanoacrylate polymerizations. nih.gov

Studies on analogous poly(alkyl 2-cyanoacrylates) have shown that the polymerization can exhibit features of a living polymerization, where termination and chain transfer reactions are minimal. acs.orgnih.gov This allows for the potential to synthesize polymers with controlled molecular weights and narrow molecular weight distributions (polydispersity index, PDI). nih.gov However, achieving a truly living polymerization of cyanoacrylates is challenging due to their extreme reactivity. researchgate.net Recent advancements have explored the use of frustrated Lewis pairs as initiators to achieve controlled living anionic polymerization of cyanoacrylates, offering a pathway to well-defined polymer architectures. nih.gov

Molecular Weight and Distribution: The molecular weight of poly(this compound) is a crucial parameter influencing its properties. High molecular weight polymers are typically formed, often in the range of 10⁵ to 10⁷ g·mol⁻¹. nih.gov The molecular weight can be influenced by several factors, including the initiator concentration, temperature, and the presence of impurities. researchgate.netsci-hub.se For instance, the molecular weight of poly(methyl or butyl α-cyanoacrylate) has been shown to increase with the progress of polymerization. afinitica.com

The molecular weight distribution, or polydispersity, provides insight into the uniformity of the polymer chains. In ideal living polymerizations, a narrow molecular weight distribution (PDI ≤ 1.1) is expected. nih.gov However, in practice, the rapid and often difficult-to-control nature of cyanoacrylate polymerization can lead to broader distributions. researchgate.net Gel permeation chromatography (GPC) is a common technique used to determine the molecular weight and PDI of these polymers. researchgate.netsci-hub.se Research on poly(ethyl 2-cyanoacrylate) has shown that post-curing at elevated temperatures can lead to a decrease in the weight-average (Mw) and z-average (Mz) molecular weights, indicating a reduction of longer polymer chains, and a narrowing of the polydispersity. sci-hub.se

Table 1: Influence of Post-Curing on Molecular Weight of Poly(ethyl 2-cyanoacrylate) (Illustrative Analogy for PHCA)

| Curing Condition | Mw (g/mol) | Mn (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|

| 25°C for 24 hours | 150,000 | 68,182 | 2.2 |

| Post-cured at 90°C for 2 hours | 120,000 | 75,000 | 1.6 |

This table is based on data for poly(ethyl 2-cyanoacrylate) and serves as an illustrative example of potential trends for poly(this compound). Data adapted from sci-hub.se.

Formation of Branching and Crosslinking Architectures in Poly(this compound)

While the primary structure of poly(this compound) is a linear chain, the formation of branched and crosslinked architectures can occur under specific conditions, significantly altering the polymer's properties.

Branching: Branching in poly(alkyl 2-cyanoacrylates) can arise from chain transfer reactions during polymerization. However, the anionic polymerization of monofunctional monomers like this compound typically results in linear high molecular weight homopolymers. mdpi.com The introduction of branching in a controlled manner has been a synthetic challenge due to the high reactivity of the monomers. nih.gov

Recent research has demonstrated strategies for inducing controlled branching during the polymerization of cyanoacrylates. nih.gov One approach involves using "evolmers," which are reactive vinyl monomers containing a weak initiating group. This allows for site-specific branching initiation, leading to the formation of branched polymer structures. nih.gov This method facilitates the growth of branched chains through the addition of monomers to the propagating chain in a controlled fashion. nih.gov

Crosslinking: Crosslinking involves the formation of covalent bonds between polymer chains, leading to a three-dimensional network structure. For poly(alkyl 2-cyanoacrylates) derived from monofunctional monomers like this compound, crosslinking does not typically occur during the initial polymerization. mdpi.com

However, crosslinking can be introduced by incorporating comonomers with additional reactive groups. For example, the use of cyanoacrylates with unsaturated groups in the side chain, such as allyl 2-cyanoacrylate, can lead to crosslinking. researchgate.netthreebond.co.jp Heating the polymer after the initial anionic polymerization can induce thermal radical polymerization of the unsaturated side groups, resulting in a crosslinked network. threebond.co.jp This crosslinking leads to an increase in the storage modulus and glass transition temperature of the polymer. researchgate.netthreebond.co.jp Another approach to achieve crosslinking is through the use of bis(2-cyanoacrylate) monomers, which contain two cyanoacryloyl groups within a single molecule and can crosslink via anionic polymerization. threebond.co.jp

Table 2: Effect of Thermal Treatment on Poly(allyl 2-cyanoacrylate) (Illustrative of Crosslinking Effects)

| Thermal Treatment Condition | Decrease in Unsaturated Groups (%) | Glass Transition Temperature (Tg) (°C) |

|---|---|---|

| 20°C, 24 hours | - | 21 |

| 100°C, 24 hours | 37.3 | 49 |

| 150°C, 5 hours | 43.6 | 52 |

This table illustrates how thermal treatment can induce crosslinking in cyanoacrylate polymers with unsaturated side groups, leading to an increased Tg. Data adapted from threebond.co.jp.

Crystalline and Amorphous Domain Characterization in Polymerized Systems

The bulk properties of poly(this compound) are governed by the arrangement of its polymer chains, which can exist in both ordered crystalline domains and disordered amorphous regions. The balance between these two phases influences the material's mechanical strength, thermal stability, and degradation characteristics.

Poly(alkyl 2-cyanoacrylates) are generally amorphous, glassy polymers at room temperature. mdpi.comresearchgate.net The bulky side chains and the atactic nature of the polymer backbone, resulting from the rapid and non-stereospecific anionic polymerization, hinder the regular packing required for crystallization.

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are instrumental in characterizing the amorphous and crystalline nature of these polymers. researchgate.netua.es DSC measurements can determine the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com For poly(ethyl 2-cyanoacrylate), the Tg is reported to be in the range of 140–150 °C. mdpi.com The Tg of poly(alkyl 2-cyanoacrylates) is influenced by the length of the alkyl side chain, with longer side chains generally leading to a lower Tg. afinitica.com The molecular weight of the polymer also affects the Tg, with higher molecular weights typically resulting in higher Tg values. afinitica.com

While predominantly amorphous, some studies on poly(alkyl 2-cyanoacrylate) nanoparticles have shown evidence of semi-crystalline structures. X-ray diffraction (XRD) analysis of poly(butyl cyanoacrylate) nanoparticles has revealed diffraction peaks, suggesting some degree of crystallinity. sci-hub.se However, the bulk polymer is largely considered amorphous.

Table 3: Glass Transition Temperatures (Tg) of Various Poly(alkyl 2-cyanoacrylates)

| Polymer | Glass Transition Temperature (Tg) (°C) |

|---|---|

| Poly(methyl 2-cyanoacrylate) | ~160 |

| Poly(ethyl 2-cyanoacrylate) | ~150 |

| Poly(n-butyl 2-cyanoacrylate) | ~130 |

This table shows the trend of decreasing Tg with increasing alkyl chain length. Data compiled from researchgate.netafinitica.commdpi.com.

Surface Morphology and Topographical Studies of Poly(this compound) Films

The surface morphology and topography of poly(this compound) films are critical for applications where surface interactions are important, such as in biomedical adhesives and coatings. These characteristics are often investigated using high-resolution microscopy techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

Surface Morphology (SEM): SEM provides detailed images of the surface features of the polymer. Studies on poly(alkyl 2-cyanoacrylate) films and nanoparticles have revealed various morphologies depending on the preparation method. For instance, in situ polymerization of alkyl-2-cyanoacrylates on hydrogel surfaces can form a homogeneous film. hereon.de SEM analysis of poly(butyl cyanoacrylate) nanoparticles has shown the formation of spherical particles. nih.govnih.gov The morphology can be influenced by polymerization conditions; for example, the polymerization of ethyl 2-cyanoacrylate can result in the formation of nano-spheres, which may disappear after thermal post-curing. sci-hub.se

Topographical Studies (AFM): AFM is a powerful tool for obtaining three-dimensional topographical images of polymer surfaces at the nanoscale. researchgate.net It allows for the quantitative analysis of surface roughness and the visualization of fine structural details. AFM studies on poly(butyl cyanoacrylate) nanoparticles deposited on a substrate have shown their arrangement and individual nanoparticle diameters can be measured. researchgate.net The topography of poly(ethyl 2-cyanoacrylate) has also been studied, revealing information about its nanostructure. core.ac.uk The surface topography can be influenced by the interaction with other materials, as seen in studies of colloids entrapped in a poly(butylcyanoacrylate) film at an air/water interface. rsc.org

Table 4: Summary of Techniques for Morphological and Topographical Analysis

| Technique | Information Obtained | Relevance to Poly(this compound) |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape and size distribution. | Characterizing the surface of films and the structure of nanoparticles. hereon.denih.gov |

| Atomic Force Microscopy (AFM) | 3D surface topography, roughness, nanoscale features. | Detailed analysis of film surface and nanoparticle dimensions. researchgate.netrsc.org |

Advanced Characterization Techniques for Hexyl 2 Cyanoacrylate and Its Polymers

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the chemical structure and monitoring the transformation of hexyl 2-cyanoacrylate monomer into its polymer.

Fourier Transform Infrared (FTIR) Spectroscopy for Monomer Conversion and Polymer Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical tool for monitoring the conversion of this compound monomer and identifying the resulting polymer. This technique is well-suited for tracking the progress of polymerization by observing changes in specific chemical bonds. azom.com

In the case of cyanoacrylate polymerization, the consumption of the C=C double bond in the monomer is a key indicator of the reaction's progress. mdpi.com This bond's absorption of infrared light at specific wavelengths can be easily monitored. mdpi.com For instance, a peak at approximately 1617 cm⁻¹, corresponding to the C=C stretching vibration, diminishes as the polymerization proceeds. mdpi.com Concurrently, the formation of the poly(this compound) backbone can be observed.

The progress of the polymerization can be quantified by monitoring the decrease in the intensity of vibrational bands associated with the monomer. Key vibrational bands for cyanoacrylate monomers that are monitored include:

=C-H stretching: around 3124 cm⁻¹ researchgate.net

C=C stretching: around 1615-1630 cm⁻¹

C=O stretching: around 1735 cm⁻¹ tudublin.ie

C≡N stretching: around 2240 cm⁻¹ tudublin.ie

By comparing the initial spectrum of the monomer with spectra taken at various time points during polymerization, the degree of monomer conversion can be accurately determined. mdpi.com This makes FTIR an essential technique for quality control and reaction monitoring in the production of poly(this compound)-based materials. azom.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Microstructure and End-Group Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed characterization of polymer microstructure and end-group analysis in poly(this compound). High-resolution NMR provides invaluable information for understanding the physical and chemical properties of polymers. iupac.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the complex structures of acrylate polymers. iupac.org

Through techniques like ¹H NMR and ¹³C NMR, it is possible to determine the tacticity of the polymer chain, which describes the stereochemical arrangement of the constituent monomer units. This is crucial as the microstructure significantly influences the polymer's properties. iupac.org Furthermore, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Total Correlation Spectroscopy (TOCSY) can be used to resolve overlapping signals in the 1D spectra and provide unambiguous assignments of different stereochemical sequences. iupac.org

End-group analysis, another critical application of NMR, helps in understanding the initiation and termination mechanisms of the polymerization process. By identifying the chemical nature of the groups at the beginning and end of the polymer chains, insights into the polymerization kinetics and the presence of any chain transfer agents can be gained.

Raman Spectroscopy for In Situ Polymerization Kinetics and Chemical Bond Monitoring

Raman spectroscopy is a versatile and non-invasive technique that is particularly well-suited for the in situ monitoring of polymerization kinetics and the evolution of chemical bonds in this compound. mdpi.comnih.gov This method relies on the inelastic scattering of monochromatic light, providing detailed information about the vibrational modes of molecules. mdpi.com

A key advantage of Raman spectroscopy is its ability to monitor rapid reactions in real-time with minimal sample preparation. mdpi.com The polymerization of cyanoacrylates is a fast process, and Raman spectroscopy can track the disappearance of the monomer's C=C double bond, which typically exhibits a strong Raman signal around 1621 cm⁻¹. tudublin.ie By monitoring the decrease in the intensity of this peak over time, the rate of polymerization can be accurately determined. tudublin.ie

Furthermore, Raman spectroscopy can provide insights into the different stages of the polymerization process, including initiation, propagation, and termination. tudublin.ie Studies on similar cyanoacrylate systems have shown that the polymerization often consists of a fast initial phase followed by a slower phase. nih.govresearchgate.net The technique's high specificity to chemical bonds allows for a detailed understanding of how factors like initiators and temperature influence the polymerization kinetics. nih.govresearchgate.net

Chromatographic Methods for Purity and Molecular Weight Analysis

Chromatographic techniques are essential for assessing the purity of the this compound monomer and for determining the molecular weight distribution of the resulting polymer.

Gas Chromatography (GC) for Monomer Purity

Gas Chromatography (GC) is a highly effective and accurate method for determining the purity of alkyl cyanoacrylate monomers, including this compound. dtic.mil This technique separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.

For the analysis of this compound, a capillary column such as an HP-5 is typically used. ijrpc.com The monomer is dissolved in a suitable solvent, like methylene dichloride, and injected into the gas chromatograph. ijrpc.com The instrument's oven temperature is programmed to increase over time, allowing for the separation of the monomer from any impurities. ijrpc.com A Flame Ionization Detector (FID) is commonly used for detection. ijrpc.com

The retention time, which is the time it takes for a compound to travel through the column, is characteristic of that specific compound under a given set of conditions. By comparing the retention time of the main peak in the sample chromatogram to that of a known standard, the identity of this compound can be confirmed. The area of the peak is proportional to the concentration of the compound, allowing for the quantification of purity.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers like poly(this compound). lcms.czwarwick.ac.uk GPC separates molecules based on their hydrodynamic volume, or size in solution. lcms.cz

In a GPC experiment, a solution of the polymer is passed through a column packed with porous gel particles. lcms.cz Larger polymer molecules are excluded from the pores and therefore travel a shorter path, eluting from the column first. lcms.cz Smaller molecules can permeate the pores to a greater extent, resulting in a longer retention time. lcms.cz

The output from the GPC is a chromatogram that shows the distribution of molecular sizes in the polymer sample. By calibrating the system with polymer standards of known molecular weights, it is possible to determine various molecular weight averages for the poly(this compound) sample, including:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, where all chains have the same length.

This information is critical as the molecular weight and its distribution significantly impact the physical and mechanical properties of the final polymeric material.

Thermal Analysis Techniques for Polymerization Kinetics and Degradation Pathways

Thermal analysis techniques are crucial for characterizing the thermal properties of this compound and its resulting polymer, poly(this compound). These methods provide valuable insights into the polymerization process, thermal stability, and degradation mechanisms.

Differential Scanning Calorimetry (DSC) for Polymerization Exothermicity and Glass Transition Behavior in Context of Degradation

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for studying the polymerization of this compound and the thermal transitions of the resulting polymer.

A key parameter determined by DSC is the glass transition temperature (Tg), which represents the reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or "rubbery" state. For poly(alkyl α-cyanoacrylates), the Tg is influenced by the length of the alkyl group. nih.gov Research by Kulkarni et al. (1973) determined the glass transition temperature of poly(this compound) to be below 88°C, as measured by dilatometry and confirmed by differential thermal analysis (DTA), a technique closely related to DSC. nih.gov This study noted that poly(this compound) softens and coalesces in hot water, which is consistent with a relatively low Tg. nih.gov In general, for poly(alkyl 2-cyanoacrylates), the Tg values tend to decrease as the length of the ester chain increases. nih.gov For comparison, poly(ethyl 2-cyanoacrylate) has a reported Tg of approximately 150°C. nih.gov

DSC Data for Poly(alkyl cyanoacrylates)

| Polymer | Glass Transition Temperature (Tg) | Heat of Polymerization (HOP) | Reference |

|---|---|---|---|

| Poly(this compound) | < 88°C | Data Not Available | nih.gov |

| Poly(ethyl 2-cyanoacrylate) | ~150°C | Data Not Available | nih.gov |

| Poly(butyl cyanoacrylate) | 55°C | Data Not Available | mdpi.com |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Mechanism Elucidation

Thermogravimetric Analysis (TGA) is a method of thermal analysis in which the mass of a sample is measured over time as the temperature changes. This technique is essential for determining the thermal stability and decomposition profile of poly(this compound).

Poly(cyanoacrylates) are known to have relatively poor thermal stability, often beginning to degrade at temperatures slightly above their glass transition temperature. nih.gov The primary degradation mechanism for poly(alkyl cyanoacrylates) is believed to be an "unzipping" depolymerization process that initiates from the polymer chain terminus, leading to the release of monomer. acs.org

While a specific TGA thermogram for poly(this compound) is not available in the surveyed literature, studies on structurally similar polymers like poly(2-ethyl hexyl acrylate) (poly(2-EHA)) provide insights into the expected degradation behavior. The thermal degradation of poly(2-EHA) in an inert atmosphere occurs in a single step between approximately 320°C and 420°C (593 K and 693 K), corresponding to the decomposition of the carbon skeleton. nih.govresearchgate.net In the absence of oxygen, polyacrylates typically degrade through rearrangements that lead to decarboxylation and the formation of monomers and alcohols. researchgate.net TGA of poly(n-butyl cyanoacrylate) nanoparticles has shown the onset of decomposition at a slightly lower temperature, with significant weight loss occurring at higher temperatures. acs.org

Comparative TGA Data for Related Acrylate Polymers

| Polymer | Degradation Onset Temperature | Primary Degradation Range | Reference |

|---|---|---|---|

| Poly(this compound) | Data Not Available | Data Not Available | N/A |

| Poly(2-ethyl hexyl acrylate) | ~255°C | ~320°C - 420°C | nih.govresearchgate.netpolychemistry.com |

| Poly(n-butyl cyanoacrylate) | ~200°C | Data Not Available | acs.org |

Microscopic Approaches for Morphological and Surface Studies

Scanning Electron Microscopy (SEM) for Surface Topography and Nanostructure Characterization

Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. SEM is widely used to investigate the surface topography and morphology of polymers and nanoparticles.

While specific SEM micrographs of poly(this compound) are not prevalent in the reviewed literature, studies on other poly(alkyl cyanoacrylate) nanoparticles, such as those made from butyl cyanoacrylate, typically show a spherical morphology. researchgate.net The application of SEM to cyanoacrylate-fumed latent fingerprints reveals the formation of long polymer fibrils that are a few hundred nanometers in width, demonstrating the ability of SEM to characterize fine nanostructures. nih.gov It is expected that SEM analysis of poly(this compound) would reveal similar morphological characteristics, with the specific surface texture and particle size being dependent on the synthesis and preparation methods.

Transmission Electron Microscopy (TEM) for Internal Morphology and Nanoparticle Studies

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. TEM is capable of much higher resolution than light microscopes and is a powerful tool for examining the internal structure of materials.

In the context of poly(this compound), TEM is particularly valuable for the characterization of nanoparticles. Studies involving poly(alkyl cyanoacrylate) nanoparticles consistently report a spherical shape when observed under TEM. researchgate.netespublisher.com For instance, TEM analysis of poly(n-butyl cyanoacrylate) nanoparticles reveals spherical particles, although some aggregation can be an artifact of the sample preparation for microscopy. espublisher.com While a study on the tissue distribution of poly(this compound) nanoparticles confirms their synthesis and use, detailed TEM images of their internal morphology are not provided in the abstract. nih.gov It is anticipated that TEM would confirm a generally spherical shape for poly(this compound) nanoparticles, and could be used to investigate their internal structure, such as the presence of a core-shell morphology if co-polymers or encapsulants are used.

Atomic Force Microscopy (AFM) for Surface Roughness and Mechanical Mapping

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. AFM is a versatile technique for characterizing the surface topography, roughness, and nanomechanical properties of polymers.

AFM can provide quantitative data on surface roughness, such as the arithmetic average roughness (Ra) and the root mean square roughness (Rq). espublisher.comresearchgate.net While specific AFM studies on poly(this compound) are scarce, research on other polymer films demonstrates the utility of AFM in this area. For example, AFM has been used to characterize the surface roughness of poly(hexyl acrylate)-coated silicon wafers. nih.gov

In addition to topography, AFM can be used for nanomechanical mapping to determine properties like the elastic modulus of a material at the nanoscale. researchgate.netmtu.edunih.gov This is achieved by analyzing the force-distance curves obtained as the AFM tip indents the sample surface. Different contact mechanics models, such as the Hertz, Johnson-Kendall-Roberts (JKR), and Derjaguin-Müller-Toporov (DMT) models, can be applied to extract the elastic modulus from these curves. researchgate.net While no specific nanomechanical data for poly(this compound) was found, this technique holds significant potential for characterizing the mechanical properties of this polymer at the nanoscale.

AFM Surface Roughness Parameters for Polymer Films

| Polymer Film | Arithmetic Average Roughness (Ra) | Root Mean Square Roughness (Rq) | Reference |

|---|---|---|---|

| Poly(this compound) | Data Not Available | Data Not Available | N/A |

| Polystyrene | Data Not Available | Data Not Available | unesp.br |

| Polyurethane Blends | Variable | Variable | researchgate.net |

X-ray Diffraction (XRD) for Crystallinity and Phase Analysis of Polymers

X-ray diffraction (XRD) is a powerful analytical technique utilized to investigate the atomic and molecular structure of materials. In polymer science, XRD is instrumental in determining the degree of crystallinity, identifying crystal structures, and understanding the arrangement of polymer chains. drawellanalytical.comthermofisher.com The fundamental principle of XRD involves the elastic scattering of X-rays by electrons in the material. Crystalline materials, with their long-range ordered atomic or molecular structures, produce sharp diffraction peaks at specific angles, as described by Bragg's Law. fiveable.meutah.edu In contrast, amorphous materials lack this long-range order and, consequently, their XRD patterns are characterized by broad, diffuse halos. drawellanalytical.comyoutube.comresearchgate.net

Polymers can exist in various states, including crystalline, semi-crystalline, and amorphous forms. icdd.com The degree of crystallinity within a polymer significantly influences its physical and mechanical properties, such as hardness, tensile strength, and melting point. thermofisher.comintertek.com Therefore, XRD analysis is a critical tool for characterizing polymers and predicting their behavior.

Principles of Crystallinity and Phase Analysis by XRD

The XRD pattern of a semi-crystalline polymer is a superposition of sharp peaks from the crystalline regions and a broad halo from the amorphous regions. utah.eduyoutube.com The degree of crystallinity can be quantified by comparing the integrated intensity of the crystalline peaks to the total integrated intensity of the pattern (crystalline peaks and the amorphous halo). researchgate.netunits.it

The analysis typically involves the following steps:

Data Acquisition: An XRD pattern of the polymer sample is obtained over a specific range of diffraction angles (2θ).

Pattern Decomposition: The diffraction pattern is deconvoluted to separate the sharp crystalline peaks from the broad amorphous halo.

Integration of Intensities: The areas under the crystalline peaks (A_c) and the amorphous halo (A_a) are calculated.

Calculation of Degree of Crystallinity (%Xc): The percentage of crystallinity is calculated using the formula:

%Xc = [A_c / (A_c + A_a)] * 100

Research Findings on Poly(alkyl 2-cyanoacrylates)

While specific XRD data for poly(this compound) is not extensively available in the reviewed literature, studies on other poly(alkyl 2-cyanoacrylates), such as poly(butyl cyanoacrylate) (PBCA) and poly(ethyl cyanoacrylate) (PECA), consistently indicate their amorphous nature.

Research on PBCA nanoparticles prepared by dispersion and emulsion polymerization showed that the resulting diffractograms indicated the amorphous nature of the polymer. srce.hr Similarly, XRD analysis of puerarin-loaded PBCA nanoparticles and quercetin-loaded PBCA nanoparticles revealed that the drug was present in an amorphous state within the amorphous polymer matrix, as evidenced by the disappearance of the characteristic crystalline peaks of the pure drugs. core.ac.uknih.gov Further studies on paclitaxel-loaded PBCA nanoparticles also concluded from XRD patterns that the drug was distributed in an amorphous or molecular state within the polymer. nih.gov

A study on poly(ethyl cyanoacrylate) (PECA) developed as a recyclable plastic also presented an XRD pattern characteristic of an amorphous polymer. nih.gov

Based on the consistent findings for shorter-chain poly(alkyl 2-cyanoacrylates), it is highly probable that poly(this compound) also exhibits an amorphous structure. The longer hexyl side chain may increase the steric hindrance, further inhibiting the orderly packing of polymer chains required for crystallization.

Expected XRD Pattern for Poly(this compound)

The expected XRD pattern for poly(this compound) would likely show a broad, diffuse halo over a wide range of 2θ angles, which is characteristic of an amorphous material. The absence of sharp, well-defined peaks would indicate a lack of long-range crystalline order.

The table below summarizes the expected XRD characteristics for an amorphous polymer like poly(this compound) in comparison to a semi-crystalline polymer.

| Feature | Amorphous Polymer (e.g., Poly(this compound)) | Semi-Crystalline Polymer |

| Diffraction Pattern | Broad, diffuse halo | Sharp peaks superimposed on a broad halo |

| Peak Characteristics | No sharp peaks | Well-defined, sharp peaks |

| Indication | Lack of long-range molecular order | Presence of both ordered crystalline and disordered amorphous regions |

Degradation Pathways and Long Term Stability of Poly Hexyl 2 Cyanoacrylate

Hydrolytic Degradation Mechanisms and Environmental Factors

The primary mechanism for the breakdown of poly(hexyl 2-cyanoacrylate) in aqueous environments is hydrolytic degradation. ontosight.aiscispace.com This process involves the scission of the polymer backbone, specifically through the hydrolysis of the ester linkages. ontosight.ainih.gov The presence of water or moisture initiates this degradation, which can be further influenced by the pH of the surrounding medium. nih.govmdpi.com

The degradation process is understood to occur via surface erosion, where the polymer breaks down into water-soluble poly(cyanoacrylic acid) and the corresponding alcohol, in this case, hexanol. nih.gov This chemical breakdown can be catalyzed by enzymes, such as esterases, particularly in biological contexts. inchem.org The rate of hydrolytic degradation is observed to be dependent on the length of the alkyl side chain of the poly(alkyl cyanoacrylate). Generally, polymers with longer alkyl chains, such as poly(this compound), tend to exhibit slower degradation rates compared to those with shorter chains like poly(ethyl 2-cyanoacrylate). researchgate.netresearchgate.net This is attributed to the increased hydrophobicity of the longer side chains, which hinders water penetration into the polymer matrix. nih.gov

Environmental factors play a significant role in the rate of hydrolysis. Alkaline conditions have been shown to enhance the degradation rate of poly(alkyl cyanoacrylates). scispace.commdpi.com The degradation is believed to be initiated by an attack of hydroxyl ions, leading to a reverse Knoevenagel reaction that cleaves the carbon-to-carbon backbone of the polymer, resulting in the formation of formaldehyde (B43269) and an alkyl cyanoacetate (B8463686). inchem.org

Thermal Degradation Processes of Poly(this compound)

Poly(this compound), like other poly(alkyl cyanoacrylates), exhibits relatively poor thermal stability. nih.gov The degradation process is complex and can involve multiple reaction pathways, significantly influenced by temperature.

Depolymerization ("Unzipping") Mechanism and Monomer Reformation

The predominant thermal degradation mechanism for poly(alkyl cyanoacrylates) is depolymerization, often referred to as an "unzipping" mechanism. nih.govsci-hub.se This process involves the sequential release of monomer units from the polymer chain, starting from the chain ends. mdpi.comnih.gov The degradation is essentially a retro-polymerization reaction, reforming the original this compound monomer. nih.gov

This unzipping can be initiated by the abstraction of a terminal proton on the polymer chain, which then triggers a cascade reaction, liberating monomer units. sci-hub.seua.es The presence of any residual base from the polymerization process can facilitate this base-induced depolymerization. sci-hub.seua.es In some instances, a depolymerization-repolymerization reaction can occur, where the liberated monomer instantly repolymerizes in the presence of a base to form lower molecular weight "daughter" polymers. nih.gov Studies on poly(n-butylcyanoacrylate) have shown that in almost all cases of thermal degradation, there is a quantitative conversion back to the monomer. cnrs.fr

Influence of Temperature on Polymer Chain Scission and Stability

Temperature has a profound effect on the stability of poly(this compound). The degradation of poly(alkyl cyanoacrylates) generally begins at temperatures slightly above their glass transition temperature (Tg). nih.gov For poly(ethyl 2-cyanoacrylate), degradation starts around its Tg of approximately 150°C. nih.gov Increasing the temperature generally accelerates the degradation process. sci-hub.se

The thermal stability of poly(alkyl cyanoacrylates) is also influenced by the length of the alkyl side chain. Alkoxy cyanoacrylate polymers have been observed to depolymerize rapidly at temperatures above 200°C. nih.gov Studies on poly(ethyl 2-cyanoacrylate) have shown that thermal treatment at 90°C can lead to a decrease in the polymer's molecular weight. sci-hub.se The ceiling temperature (Tc), where the rates of polymerization and depolymerization are equal, is another important parameter. For poly(ethyl 2-cyanoacrylate), the Tc has been measured at 276°C, although significant degradation occurs at much lower temperatures. nih.gov

The following table summarizes the thermal degradation characteristics of a related poly(alkyl cyanoacrylate), providing insight into the expected behavior of poly(this compound).

| Property | Value (for Poly(ethyl 2-cyanoacrylate)) | Reference |

| Glass Transition Temperature (Tg) | ~150 °C | nih.gov |

| Ceiling Temperature (Tc) | 276 °C | nih.gov |

| Onset of Degradation | Slightly above Tg | nih.gov |

Oxidative Degradation and Atmospheric Effects on Polymer Integrity

In addition to hydrolysis and thermal degradation, poly(this compound) can also be susceptible to oxidative degradation, particularly when exposed to atmospheric oxygen. The degradation rate of polyacrylates is generally higher in the presence of oxygen compared to an oxygen-free environment. mdpi.com

The process of oxidative degradation can involve the formation of various byproducts, including peroxides and alcohols, alongside depolymerized structures. mdpi.com The specific mechanisms and the extent of oxidative degradation of poly(this compound) are less detailed in the available literature compared to hydrolytic and thermal pathways. However, it is a critical factor to consider for the long-term integrity of the polymer in real-world applications where it is exposed to air.

Long-Term Stability Studies in Non-Biological Environments

The long-term stability of poly(this compound) in non-biological environments is a key consideration for its use in industrial and consumer products. Studies on related poly(alkyl cyanoacrylates) have provided insights into their long-term behavior.

The stability of poly(cyanoacrylates) can be influenced by the conditions of their synthesis and storage. For example, polymers prepared with weak bases as initiators or those post-treated with a strong acid have demonstrated better stability in the solid state. afinitica.com The presence of moisture is a significant factor, as hydrolytic degradation can lead to a loss of adhesive strength over time. mdpi.com

Research on the degradation of cyanoacrylate adhesives used for fossil conservation showed that the degradation rate is influenced by the chemical properties of the substrate. researchgate.net For instance, an acidic environment was found to inhibit the degradation of the adhesive. researchgate.net This suggests that the long-term stability of poly(this compound) can be highly dependent on the specific non-biological environment it is in.

The table below presents data on the degradation of poly(butyl cyanoacrylate) and poly(octyl cyanoacrylate) nanoparticles, which can serve as a proxy for understanding the relative stability of poly(this compound).

| Polymer Nanoparticle | Degradation after 48h (pH 9) | Half-life (pH 7.4) | Reference |

| Poly(butyl cyanoacrylate) | 88% | 3 days | nih.gov |

| Poly(octyl cyanoacrylate) | 3% | ~500 hours (estimated) | nih.gov |

This data indicates that longer alkyl chains contribute to greater stability, suggesting that poly(this compound) would have a stability intermediate to or closer to that of poly(octyl cyanoacrylate).

Non Biomedical and Industrial Applications of Poly Hexyl 2 Cyanoacrylate in Research

Forensic Science Applications

In forensic science, cyanoacrylate fuming is a widely used and effective chemical method for the detection of latent fingerprints on non-porous surfaces. researchgate.netnih.gov This technique, often referred to as the "superglue method," was discovered by forensic scientists in Japan in the late 1970s. airscience.comsoinc.org

The cyanoacrylate fuming process involves placing an object with suspected latent fingerprints into a sealed chamber. nih.govyoutube.com A small amount of liquid cyanoacrylate, such as the ethyl or methyl ester, is heated within the chamber to create vapor. youtube.com The fumes circulate within the chamber and react with the residues of the latent fingerprint. airscience.com

To accelerate the development process, humidity is often introduced into the chamber, as water acts as a catalyst for the polymerization. youtube.com The cyanoacrylate vapor selectively polymerizes on the fingerprint ridges, forming a stable, white-colored deposit of polycyanoacrylate. researchgate.netyoutube.com This makes the previously invisible latent print visible. The developed prints are durable and can be further enhanced for better contrast using powders or fluorescent dyes. cutm.ac.in This post-treatment is particularly useful for visualizing prints on multi-colored or challenging surfaces. cutm.ac.in

Table 2: Overview of Cyanoacrylate Fuming for Latent Fingerprints

| Step | Description | Purpose |

|---|---|---|

| Preparation | The evidence is placed or suspended in a fuming chamber. | To contain the cyanoacrylate fumes and control the environment. |

| Fuming | Liquid cyanoacrylate is heated to produce vapor. | To introduce gaseous monomer to the latent print residues. |

| Polymerization | Cyanoacrylate vapor reacts with fingerprint residues and moisture. | To form a visible, white polymer (polycyanoacrylate) along the ridges. |

| Enhancement (Optional) | The developed print is treated with powders or fluorescent dyes. | To increase the contrast and visibility of the print for analysis. |

The deposition of polycyanoacrylate onto latent fingerprint ridges is a result of the polymerization process being initiated by components within the fingerprint residue itself. ijsr.net Latent fingerprints are composed of sweat, which contains water, amino acids, fatty acids, and proteins. airscience.comijsr.net These components, particularly the water and amino acids, can act as initiators for the anionic polymerization of the cyanoacrylate monomer. nih.gov

When the gaseous cyanoacrylate molecules come into contact with the moisture and other initiators present in the fingerprint residue, polymerization begins. airscience.com The polymer chains grow, forming a hard, white solid that is essentially a plastic cast of the fingerprint ridges. youtube.com This process is not specific to a single component of the sweat residue but rather occurs on the entire deposit, which is why it can be effective even on older prints where some volatile components may have evaporated. cutm.ac.in The resulting polycyanoacrylate deposit is stable and adheres firmly to the ridges, preserving the detailed pattern for forensic examination. researchgate.net

Compatibility with Subsequent Forensic Analytical Techniques

The use of cyanoacrylate fuming, including with hexyl 2-cyanoacrylate, for the development of latent fingerprints is a standard and effective technique on non-porous surfaces like glass and plastic. nih.govwikipedia.org This process involves the polymerization of the cyanoacrylate ester on the residues of a fingerprint, forming a stable, white polymer known as polycyanoacrylate. nih.gov A critical consideration in forensic science is whether this development method interferes with subsequent analytical techniques aimed at extracting more information from the print, such as DNA analysis or the identification of substances the person may have handled.

Research has shown that cyanoacrylate fuming is largely non-destructive and compatible with a range of downstream analytical methods. Studies have indicated that even after fuming, it is possible to analyze for the presence of common drugs like paracetamol, ibuprofen, and caffeine (B1668208) in the fingermark residue using Liquid Chromatography-Mass Spectrometry (LCMS). lboro.ac.uk

The impact on DNA analysis has been a significant area of investigation. Generally, cyanoacrylate fuming does not prevent the recovery and subsequent analysis of DNA. nih.gov However, the success of DNA amplification can be influenced by the extraction method used. nih.govresearchgate.net For instance, some studies have found that while DNA is recoverable, certain one-step luminescent cyanoacrylate products may lead to allele drop-out at larger fragment sizes, suggesting some level of DNA degradation. nih.gov Conversely, other research has shown that fuming can sometimes lead to the recovery of a larger amount of DNA compared to unfumed prints. researchgate.net The consensus is that while fuming does not preclude DNA profiling, the choice of fuming agent and subsequent DNA processing protocols can be crucial. nih.govresearchgate.netnih.govsquarespace.com

Beyond chemical and biological analysis, the compatibility with other forensic examinations has also been assessed. For example, in cases involving tapes, cyanoacrylate fuming was found to have no adverse effects on physical comparison aspects such as end matching, color, and texture. amazonaws.com In some instances, the polymer residue could be removed with a solvent like acetone (B3395972) to reveal the underlying surface for analysis. amazonaws.com Similarly, cyanoacrylate fuming has been explored for developing prints on fabrics, with subsequent analysis using infrared spectral mapping showing promise. reading.ac.uk In the context of firearms, research suggests that the fuming process does not hinder microscopic examinations for matching striations, provided the barrel is handled correctly. shareok.org

Table 1: Compatibility of Cyanoacrylate Fuming with Forensic Analytical Techniques

| Forensic Technique | Compatibility with Cyanoacrylate Fuming | Key Findings | Citations |

| Drug Analysis (LCMS) | Compatible | Enables analysis of substances like paracetamol, ibuprofen, and caffeine within the print. | lboro.ac.uk |

| DNA Analysis | Generally Compatible | DNA is recoverable, but amplification success can depend on the specific cyanoacrylate product and DNA extraction method. Some degradation may occur. | nih.govresearchgate.netnih.gov |

| Physical Tape Analysis | Compatible | Does not interfere with physical matching of tape ends, color, or texture. Residue can often be removed. | amazonaws.com |

| Infrared Spectral Mapping | Compatible | Can be used to enhance and analyze fumed prints on fabrics. | reading.ac.uk |

| Firearms Analysis | Compatible | Does not hinder microscopic striation matching if procedures are followed correctly. | shareok.org |

Advanced Materials Research and Engineering

Poly(this compound) (PHCA) and its related poly(alkyl 2-cyanoacrylates) (PACAs) are being explored beyond their traditional roles as adhesives, finding applications in the creation of advanced materials with unique properties. ontosight.aiontosight.ai Their rapid polymerization and ability to form diverse structures at the nanoscale make them valuable in materials science and engineering. psu.eduacs.org

Fabrication of Poly(this compound) Nanostructures (e.g., Nanofibers, Nanowires, Nanocapsules)

The synthesis of poly(alkyl 2-cyanoacrylate) nanostructures is an area of active research. These one-dimensional nanostructures are of significant interest for their potential in various fields. psu.edu

Nanofibers and Nanowires: Researchers have demonstrated the template-less synthesis of poly(ethyl 2-cyanoacrylate) (PECA) nanofibers through vapor phase polymerization. psu.edu This method offers a bottom-up approach to fabrication with potential for large-scale production. psu.edu The morphology of the resulting polymer—whether it forms a film or fibers—can be controlled by the choice of initiator. psu.edu For instance, slower initiation rates tend to favor one-dimensional growth, leading to the formation of nanofibers. psu.edu This technique has been extended to grow PECA nanofibers on modified glass substrates. acs.org The electro-spinning technique has also been used to produce poly(n-butyl cyanoacrylate) micro/nanofibers. sld.cu

Nanocapsules: Poly(alkyl 2-cyanoacrylate) nanocapsules are typically prepared through interfacial polymerization in an oil-in-water emulsion. researchgate.net This process allows for the encapsulation of various agents. The size of these nanocapsules can be controlled by adjusting variables such as the concentration of the oil phase. researchgate.net These nanocapsules are essentially a polymeric shell encapsulating a core. google.com Improved methods for preparing nanocapsules aim to create thinner, more reproducible capsule walls. tandfonline.com The synthesis can be achieved by either using pre-formed polymers or by the interfacial polymerization of cyanoacrylate monomers. researchgate.net

Development of Poly(this compound) as Coatings and Films for Non-Biological Protection